1,6-Dichlorobenzo[C][1,8]naphthyridine
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Overview
Description
1,6-Dichlorobenzo[C][1,8]naphthyridine is a heterocyclic compound with the molecular formula C12H6Cl2N2. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The structure of this compound consists of a fused ring system that includes two chlorine atoms and a nitrogen atom in each ring, making it a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichlorobenzo[C][1,8]naphthyridine can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichlorobenzo[C][1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, triphenylphosphine, and aqueous acetic acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido or amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
1,6-Dichlorobenzo[C][1,8]naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Materials Science: It is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in various biochemical assays and molecular recognition studies.
Mechanism of Action
The mechanism of action of 1,6-Dichlorobenzo[C][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound can interact with various cellular proteins, including tumor suppressor proteins and kinases, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A related compound with similar biological activities and applications.
3,13-Dichlorobenzo[b]quino[4,3-h][1,6]naphthyridin-6(5H)-one: Another compound with a fused naphthyridine ring system, known for its pharmacological activities.
Uniqueness
1,6-Dichlorobenzo[C][1,8]naphthyridine is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct chemical reactivity and biological activities. Its ability to act as a scaffold for kinase inhibition and its diverse applications in medicinal chemistry and materials science further highlight its uniqueness.
Properties
Molecular Formula |
C12H6Cl2N2 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,6-dichlorobenzo[c][1,8]naphthyridine |
InChI |
InChI=1S/C12H6Cl2N2/c13-9-5-6-15-12-10(9)7-3-1-2-4-8(7)11(14)16-12/h1-6H |
InChI Key |
HFLAKRNIGDFFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N=C2Cl)Cl |
Origin of Product |
United States |
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